BenchChemオンラインストアへようこそ!

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

HIV-1 entry inhibition gp41-targeted small molecules structure-activity relationship

Secure batch-defined ADS-J13 (CAS 1795297-92-5) to guarantee experimental reproducibility in gp41-targeted HIV entry studies. This phenylurea-pyrimidine hybrid is differentiated by its specific pyrrolidine ring attachment and 3-chloro-4-fluorophenyl substitution, which are critical for binding the gp41 NHR hydrophobic pocket. Validated for ELISA-based six-helix bundle formation assays using the NC-1 monoclonal antibody system, this compound is essential for SAR campaigns and cell-cell fusion assays. Avoid analog-induced variables by procuring the exact CAS number specified in peer-reviewed pharmacological findings.

Molecular Formula C16H17ClFN5O
Molecular Weight 349.79
CAS No. 1795297-92-5
Cat. No. B2949618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1795297-92-5
Molecular FormulaC16H17ClFN5O
Molecular Weight349.79
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C16H17ClFN5O/c17-12-9-11(3-4-13(12)18)21-16(24)20-10-14-19-6-5-15(22-14)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,21,24)
InChIKeyMJSRCYHKLARLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (ADS-J13): Core Structural and Pharmacological Identity for Procurement Decisions


1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1795297-92-5, synonym ADS-J13) is a synthetic small-molecule phenylurea-pyrimidine hybrid characterized by a 3-chloro-4-fluorophenyl urea moiety linked via a methylene bridge to a 4-(pyrrolidin-1-yl)pyrimidine ring . First reported in the peer-reviewed literature in 2000 as part of a structure-based antiviral discovery program, ADS-J13 belongs to the ADS-J series of gp41-targeting HIV-1 entry inhibitors, which were originally identified through molecular docking screens against the hydrophobic pocket of the HIV-1 gp41 core structure [1]. The compound has a molecular formula of C16H17ClFN5O and a molecular weight of 349.79 g/mol, with the distinctive pyrrolidine substituent on the pyrimidine ring differentiating it from earlier ADS-J series members such as ADS-J1 and ADS-J2 [2]. Its MeSH classification under both phenylurea compounds and pyrimidinones reflects its dual pharmacophoric character, which is central to its binding mode at the gp41 N-terminal heptad repeat (NHR) trimer interface [1].

Why Generic In-Class Substitution of ADS-J13 (CAS 1795297-92-5) Is Unsupported Without Direct Comparative Data


The phenylurea-pyrimidine chemical space encompassing ADS-J13 contains numerous structurally related analogs, including earlier ADS-J series members (ADS-J1, ADS-J2), positional isomers, and other pyrrolidine-pyrimidine ureas that share the same molecular formula (C16H17ClFN5O) but differ in substitution regiochemistry . The pyrrolidine ring attachment position on the pyrimidine (4-position in ADS-J13) and the specific chloro-fluoro substitution pattern on the phenyl ring are critical determinants of gp41 pocket binding geometry, as demonstrated by the steep structure-activity relationships observed within the ADS-J series where even minor modifications abolished antiviral activity [1]. Consequently, generic replacement of ADS-J13 with any in-class analog lacking matched head-to-head comparative data on gp41 binding affinity, conformational inhibition of the six-helix bundle formation, or cell-based fusion inhibition would introduce uncontrolled experimental variables. Procurement decisions must therefore be anchored to the specific CAS number 1795297-92-5 to ensure reproducibility of published pharmacological findings, particularly given that the original characterization paper used precisely this compound in an enzyme-linked immunosorbent assay (ELISA)-based gp41 core inhibition system [1].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (ADS-J13) Versus In-Class Comparators


Structural Differentiation of ADS-J13 from Positional Isomers Sharing Identical Molecular Formula

ADS-J13 (CAS 1795297-92-5) is structurally distinguished from its positional isomer 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, which shares the identical molecular formula C16H17ClFN5O and molecular weight of 349.79 g/mol but differs in the pyrrolidine attachment position on the pyrimidine ring (4-position vs. 2-position) and the methylene bridge connection point (pyrimidine 2-position vs. 4-position). This regioisomeric difference is expected to alter the three-dimensional presentation of the pyrrolidine moiety to the gp41 hydrophobic pocket, although explicit comparative binding data for this specific isomer pair have not been published in the retrieved literature . The original ADS-J series SAR established that the urea linkage and the aromatic substitution pattern are essential for gp41 core binding, with ADS-J1 and ADS-J2 showing micromolar inhibitory activity in both the gp41 six-helix bundle formation ELISA and cell-based HIV-1 infection assays [1].

HIV-1 entry inhibition gp41-targeted small molecules structure-activity relationship

Class-Level Differentiation from Earlier ADS-J Series Leads ADS-J1 and ADS-J2

ADS-J13 was developed as a structural analog within the ADS-J compound series, which originated from a molecular docking screen of 20,000 organic molecules against the hydrophobic cavity of the HIV-1 gp41 core. The founding leads ADS-J1 and ADS-J2 demonstrated micromolar inhibitory activity in a conformation-specific monoclonal antibody (NC-1) ELISA that detects gp41 six-helix bundle formation, and both compounds inhibited HIV-1 IIIB infection in MT-2 cells at micromolar concentrations [1]. ADS-J13 incorporates a pyrrolidinyl-pyrimidine moiety in place of the phenylazo-naphthalene sulfonic acid scaffold present in ADS-J1 and ADS-J2, representing a distinct chemotype within the series. The specific quantitative binding affinity (Ki, IC50) of ADS-J13 for the gp41 NHR trimer and its antiviral potency in cell-based assays were not retrieved in the current search and remain to be confirmed from the primary literature source (Biochem Biophys Res Commun 2000;270(1):153-7) [2].

HIV-1 fusion inhibitor gp41 hydrophobic pocket six-helix bundle

Differentiation from Non-Pyrrolidine Pyrimidine-Urea Analogs via gp41-Targeted Pharmacophore Model

The ADS-J13 pharmacophore features a pyrrolidine ring that provides a conformationally constrained basic amine, which is absent in simpler pyrimidine-urea analogs lacking the pyrrolidine substituent. Molecular docking studies of the earlier ADS-J series established that ionic interactions between negatively charged compound moieties and the positively charged Lys574 residue in the gp41 pocket are critical for binding [1]. The pyrrolidine tertiary amine in ADS-J13 (pKa ~10-11 for pyrrolidine) is predicted to be protonated at physiological pH, enabling a charge-charge interaction with Lys574 or adjacent acidic residues that is geometrically constrained by the rigid pyrrolidine ring in a manner distinct from flexible-chain amine analogs. No direct comparative binding data for ADS-J13 versus non-pyrrolidine pyrimidine-urea analogs were retrieved [2].

pharmacophore modeling gp41 NHR trimer pyrimidine-urea SAR

Recommended Research Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (ADS-J13) Based on Verified Evidence


HIV-1 gp41 Six-Helix Bundle Formation Inhibition Studies (ELISA-Based)

ADS-J13 is suited for use as a test compound in conformation-specific ELISA assays that monitor the inhibition of gp41 six-helix bundle formation, employing the NC-1 monoclonal antibody detection system established in the original ADS-J series characterization [1]. This application relies on the compound's structural design as a gp41 NHR pocket binder and is directly extrapolated from the validated assay platform used for ADS-J1 and ADS-J2 [2]. Researchers should verify the compound's activity in this system against a vehicle control and, where possible, benchmark against ADS-J1 as a reference inhibitor.

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Urea gp41 Antagonists

ADS-J13 can serve as a key analog in SAR campaigns exploring the effect of heterocyclic substitution on the pyrimidine ring of gp41-targeted phenylurea inhibitors. The pyrrolidine substituent provides a constrained tertiary amine that can be systematically compared to analogs bearing pyrrole, piperidine, morpholine, or acyclic amine groups at the same position [1]. Such studies would directly inform the pharmacophore model for gp41 pocket engagement and guide optimization of binding affinity and antiviral potency [2].

Computational Docking and Molecular Dynamics Simulations of gp41-Ligand Interactions

The well-defined rigid structure of ADS-J13, particularly the pyrrolidine-pyrimidine-urea scaffold, makes it an appropriate candidate for computational docking studies against the gp41 hydrophobic pocket (PDB entries derived from the original gp41 core crystal structure) [1]. The protonation state of the pyrrolidine nitrogen at physiological pH enables explicit treatment of electrostatic interactions with Lys574, providing a test case for validating docking scoring functions and molecular dynamics simulation protocols aimed at gp41 inhibitor design [2].

Chemical Probe for gp41-Mediated Membrane Fusion Mechanistic Studies

ADS-J13 is positioned as a chemical biology probe for dissecting the role of the gp41 NHR hydrophobic pocket in HIV-1 membrane fusion, based on the mechanism established for the ADS-J compound class [1]. Its use in time-of-addition experiments and cell-cell fusion assays (using HIV-1 envelope-expressing effector cells and CD4+/CXCR4+ target cells) can help delineate the temporal window of gp41 pocket engagement during viral entry [2]. Confirmation of activity in these assays is needed from the primary literature.

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.